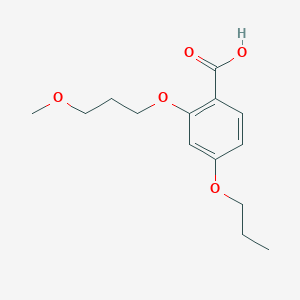
2-(3-Methoxypropoxy)-4-propoxybenzoic acid
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.), its class (e.g., alcohol, aldehyde, ketone, etc.), and its role or use (e.g., solvent, reagent, drug, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis. The yield and purity of the product are also usually reported.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity, and stability, are also studied.Wissenschaftliche Forschungsanwendungen
Vanillic Acid Properties Vanillic acid, a form of oxidized vanillin, exhibits notable antioxidant, anti-inflammatory, and neuroprotective properties. Although primarily recognized for its flavoring applications, it has significant potential in treating various diseases due to its pharmacological impact, especially in mitigating oxidative stress-induced neurodegeneration. The diverse applications of vanillic acid in industries such as cosmetics, flavorings, and polymer manufacturing highlight its multifaceted utility (Ingole et al., 2021).
Gallic Acid and Inflammation Gallic acid, known scientifically as 3,4,5-trihydroxybenzoic acid, is isolated from fruits, plants, and nuts and is garnering attention for its potent anti-inflammatory properties. This comprehensive review sheds light on its diverse pharmacological activities, particularly its role in inflammation-related diseases, and elucidates the underlying molecular mechanisms. The paper also discusses the challenges in gallic acid extraction and the importance of structural optimization to enhance bioavailability, emphasizing its potential as a therapeutic agent for various inflammatory conditions (Bai et al., 2020).
Antioxidant Activity Analysis The research on antioxidants, including those related to 2-(3-Methoxypropoxy)-4-propoxybenzoic acid, involves a spectrum of assays to determine antioxidant activity. These assays, based on different principles, are crucial in studying the implications of antioxidants in fields ranging from food engineering to medicine. This review presents a critical evaluation of these methods, their applicability, advantages, and potential integration with electrochemical (bio)sensors, offering a detailed insight into the methodologies involved in antioxidant analysis (Munteanu & Apetrei, 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining the compound’s LD50, its safety data sheet (SDS), and any precautions that need to be taken when handling the compound.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information. Please note that the availability of information may vary depending on how well-studied the compound is.
Eigenschaften
IUPAC Name |
2-(3-methoxypropoxy)-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-3-7-18-11-5-6-12(14(15)16)13(10-11)19-9-4-8-17-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAHBPWUJTQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropoxy)-4-propoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



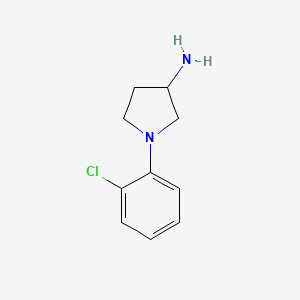
![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)

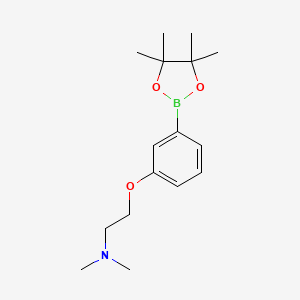

amine hydrochloride](/img/structure/B1455402.png)
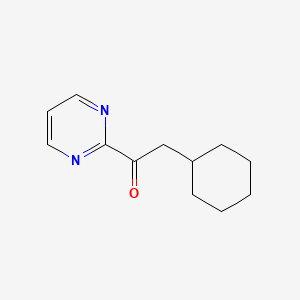
![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)
![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)
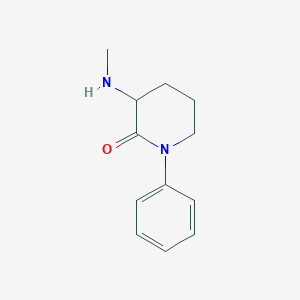


![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)
